molecular formula C15H13F3N4O2S B2498474 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1021056-87-0

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2498474
CAS RN: 1021056-87-0
M. Wt: 370.35
InChI Key: DJHVJJQZEXLGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((6-acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide" belongs to a class of organic molecules that have garnered interest for their potential biological and chemical properties. These compounds are often synthesized for the exploration of their pharmacological activities and the study of their chemical and physical behaviors.

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multiple steps, including condensation reactions, aminolysis, and sometimes cyclization to introduce various functional groups that contribute to the molecule's biological activity and structural complexity. For example, compounds have been synthesized by reacting intermediates like chloroacetamides with different substituted anilines, followed by aminolysis and alkylation processes to introduce specific thio and phenyl groups (Shruthi et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, is crucial for confirming the synthesized compound's structure. Density Functional Theory (DFT) studies and single-crystal X-ray diffraction analyses help in understanding the precise molecular geometry, electron distribution, and conformational stability of such compounds (Geng et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can include nucleophilic substitution, oxidation, and reduction, which modify the molecule's functional groups to alter its chemical properties. The reactivity of such compounds often depends on the electron-withdrawing or donating nature of the substituents attached to the acetamide core.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are analyzed through various spectroscopic and crystallographic techniques. These properties are influenced by the molecular structure and the presence of specific functional groups (Ping, 2007).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis of Novel Compounds

The reactivity of certain acetamide derivatives has been studied, leading to the synthesis of compounds with potential antimicrobial activity. For instance, acetamide derivatives reacted with aminopyridine to produce compounds that displayed significant antimicrobial properties against various strains. Computational calculations supported the experimental findings, suggesting a correlation between structure and activity (Fahim & Ismael, 2019).

Antibacterial Agents

Some fluorine-substituted compounds, derived from the reaction of acetamide with aminopyridine, showed interesting antibacterial activity against a range of bacteria. These findings suggest potential applications in developing new antibacterial drugs (Alharbi & Alshammari, 2019).

Antitumor and Insecticidal Assessment

Antitumor Activity

Research into the structure-activity relationships of certain compounds, including those related to the given chemical, has led to insights into improving metabolic stability and in vitro efficacy for potential antitumor applications. This work has involved exploring alternative heterocyclic analogues to enhance the metabolic profile of these compounds (Stec et al., 2011).

Insecticidal Properties

The synthesis of heterocycles incorporating a thiadiazole moiety from certain acetamide precursors has been investigated for their insecticidal properties against pests like the cotton leafworm. These studies have contributed to the development of new compounds with potential applications in pest control (Fadda et al., 2017).

properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2S/c1-9(23)19-12-6-7-14(22-21-12)25-8-13(24)20-11-5-3-2-4-10(11)15(16,17)18/h2-7H,8H2,1H3,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHVJJQZEXLGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.